molecular formula C7H7N3 B043597 3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-96-9

3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B043597
M. Wt: 133.15 g/mol
InChI Key: STHBHEYNLYNJAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives can involve several synthetic strategies, starting from either a preformed pyrazole or pyridine. A common approach for the synthesis involves ring closure reactions, and the use of ultrasound-promoted regioselective reactions has been reported to yield these compounds efficiently. For instance, a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes under ultrasound irradiation in ethanol has been found to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis

The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives has been established through various spectroscopic techniques, including NMR and X-ray diffraction. The structural elucidation confirms the presence of the pyrazolo[3,4-b]pyridine core and provides insights into the electronic and geometric parameters that influence the chemical reactivity and physical properties of these molecules. For example, detailed structural studies by X-ray diffraction revealed the regioselective cyclization and the tautomeric forms of these compounds (Wu, Tang, Huang, & Shen, 2012).

Chemical Reactions and Properties

3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, highlighting its versatility as a synthon for heterocyclic chemistry. It reacts with reactive methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. Additionally, its diazo compound forms triazenes or diazosulfides with amines or thiols, demonstrating the compound's reactivity towards nucleophilic attack and its utility in synthesizing a wide array of heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).

Physical Properties Analysis

The physical properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and boiling points, are closely related to their molecular structure. The presence of various substituents on the pyrazolo[3,4-b]pyridine core significantly affects these properties, which are crucial for their application in different scientific domains. Spectral analysis and quantum studies further provide a comprehensive understanding of the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

1. Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been used extensively in biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

2. Synthesis Methods

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

3. PPARα Activation

1H-pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings demonstrate the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists and provide insight into the design of molecules for treating dyslipidemia .

Future Directions

The future directions in the research of 3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives could involve exploring their biomedical applications and developing new synthetic strategies .

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHBHEYNLYNJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441964
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazolo[3,4-b]pyridine

CAS RN

116834-96-9
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
FM Arlan, J Khalafy, R Maleki - Chemistry of Heterocyclic Compounds, 2018 - Springer
One-pot three-component reaction of arylglyoxals, 3-aryl-3-oxopropanenitriles, and 5-amino-1-aryl-3-methylpyrazoles using various solvent systems and different catalysts under reflux …
Number of citations: 14 link.springer.com
T Maqbool, A Nazeer, MN Khan, MC Elliott… - Asian Journal of …, 2014 - academia.edu
5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo [3, 4-b] pyridine-4-…
Number of citations: 20 www.academia.edu
SA Abdel-Mohsen, TI El-Emary - Der Pharma Chem, 2018 - researchgate.net
Basic hydrolysis of the starting 1, 6-diphenyl-3-methyl-1H-pyrazolo [3, 4-b] pyridine-5-carbonitrile 1, afforded the corresponding carboxylic acid 2, which was in turn converted to its …
Number of citations: 9 www.researchgate.net
MM Baradarani, HZ Fazlelahi, A Rashidi, JA Joulec - Ark. Org. Chem, 2018 - arkat-usa.org
The indole moiety is a well-known heterocycle, an important feature of many natural products and medicinal agents, 1 and has been of continuing interest throughout the research work …
Number of citations: 5 www.arkat-usa.org
L Zare, NO Mahmoodi, A Yahyazadeh… - Synthetic …, 2011 - Taylor & Francis
A multicomponent, catalyst-free reaction for the synthesis of fused 6-amino-3-methyl-4-aryl-1H-pyrazolo [3,4-b] pyridine-5-carbonitrile from 3-amino-5-methylpyrazole, malononitrile, and …
Number of citations: 36 www.tandfonline.com
GH Mahdavinia, A Rahmati - Rev. Roum. Chim, 2015 - revroum.lew.ro
4-Aryl-3-methyl-6-oxo-4, 5, 6, 7-tetrahydro-2H-pyrazolo [3, 4-b] pyridine-5-carbonitriles in good to high yields at reflux conditions in presence and absence of silica sulfuric acid catalyst …
Number of citations: 5 revroum.lew.ro
M Nikpassand, LZ Fekri, PN Rahro - Research on Chemical Intermediates, 2019 - Springer
A novel, efficient, one-pot, catalyst-free grinding procedure for synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is reported. The condensation of …
Number of citations: 10 link.springer.com
IN Stepanenko, MS Novak, G Mühlgassner… - Inorganic …, 2011 - ACS Publications
Six organometallic complexes of the general formula [M II Cl(η 6 -p-cymene)(L)]Cl, where M = Ru (11a, 12a, 13a) or Os (11b, 12b, 13b) and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,…
Number of citations: 29 pubs.acs.org
FM Arlan, R Javahershenas, J Khalafy - J Pharm Chem Chem Sci. 2021; 5 …, 2020 - lfbbi.com
One-pot, four-component reaction of 3-aryl-3-oxopropanenitriles, 1-aryl-3-methyl-1H-pyrazol-5 (4H) one, arylglyoxals and ammonium acetate using green solvent systems and different …
Number of citations: 10 www.lfbbi.com
SA Halim, MA Ibrahim - RSC advances, 2022 - pubs.rsc.org
Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1H-pyrazole (2) afforded the novel 5-(6-hydroxy-4-…
Number of citations: 6 pubs.rsc.org

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